molecular formula C17H18N2O3 B11833777 N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide CAS No. 91815-07-5

N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide

Cat. No.: B11833777
CAS No.: 91815-07-5
M. Wt: 298.34 g/mol
InChI Key: NVTWEXWJXIXRDW-UHFFFAOYSA-N
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Description

The compound N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide features a β-lactam (azetidinone) core substituted with an ethyl group at position 1, a methyl group at position 3, and a furan-2-yl moiety at position 2.

Properties

CAS No.

91815-07-5

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[1-ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl]benzamide

InChI

InChI=1S/C17H18N2O3/c1-3-19-14(13-10-7-11-22-13)17(2,16(19)21)18-15(20)12-8-5-4-6-9-12/h4-11,14H,3H2,1-2H3,(H,18,20)

InChI Key

NVTWEXWJXIXRDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(C1=O)(C)NC(=O)C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.

    Substitution Reactions: The azetidinone ring is then substituted with an ethyl group, a furan ring, and a methyl group through various substitution reactions.

    Benzamide Formation: Finally, the benzamide group is introduced through an amidation reaction, where the azetidinone derivative reacts with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidinone ring can be reduced to form azetidine derivatives.

    Substitution: The benzamide group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Azetidine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Structural Analogues

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Core Structure : 1,3,4-Oxadiazole ring linked to a benzamide group.
  • Substituents : Furan-2-yl at position 5 of the oxadiazole and a sulfamoyl group.
  • Bioactivity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a mechanism distinct from fluconazole .
  • Key Difference: The oxadiazole core replaces the azetidinone ring, altering electronic properties and likely influencing target binding.
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c)
  • Core Structure : 1,3,4-Thiadiazole with a benzamide group.
  • Substituents : Furan-2-yl-linked acrylamido moiety.
  • Bioactivity : Tested for anticancer activity, with the furan group enhancing cell permeability and interaction with biological targets .
4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide
  • Core Structure: Azetidinone ring with a benzamide group.
  • Substituents : Chloro and substituted phenyl groups at position 2.
  • Synthesis : Ultrasonic irradiation methods achieved higher yields (75–90%) and shorter reaction times (20–40 minutes) compared to conventional refluxing (50–70% yield, 4–6 hours) .
  • Key Difference : Substitution patterns influence reactivity and bioavailability; chloro and phenyl groups may enhance hydrophobic interactions.

Biological Activity

N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide is a complex organic compound characterized by its unique structural framework, which includes an azetidine core, a furan moiety, and a benzamide group. This combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of this compound, backed by diverse research findings and data.

Chemical Information

PropertyDetails
Chemical Name This compound
CAS Number 91815-07-5
Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Purity NLT 98%

The compound's structure is notable for its azetidine ring, which contributes to its potential biological activity, alongside the furan and benzamide functionalities that may enhance its pharmacological properties .

Antimicrobial Properties

Preliminary studies suggest that compounds with structural similarities to this compound exhibit a range of biological activities, including antimicrobial effects. For instance, derivatives containing furan moieties have been shown to possess significant antibacterial properties against various pathogens .

Enzyme Inhibition

The benzamide group in the compound is associated with enzyme inhibition, which is critical for therapeutic applications. Research indicates that similar compounds can act as enzyme inhibitors, potentially impacting metabolic pathways related to disease processes .

Antioxidant Activity

Compounds with furan structures are often linked to antioxidant activity. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Study on Structural Analogues

A comparative analysis of structurally similar compounds was conducted to evaluate their biological activities. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
1-EthylazetidineAzetidine ringAntimicrobial
2-AcetylfuranFuran moietyAntioxidant
BenzamideAmide groupEnzyme inhibitor
This compoundAzetidine + Furan + BenzamideEnhanced biological activity

This table highlights the potential for this compound to exhibit enhanced biological activity compared to simpler analogs due to its unique structural components .

Pharmacological Studies

Research published in peer-reviewed journals has explored the pharmacological implications of compounds similar to this compound. For example, studies have demonstrated that these compounds can modulate various biochemical pathways, influencing cell proliferation and apoptosis in cancer models .

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